N'-(2-cyanoacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyanoacetyl)benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a cyano group and a benzohydrazide moiety, which contribute to its unique chemical properties. This compound is used in various fields, including organic synthesis, drug development, and bioanalytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoacetyl)benzohydrazide typically involves the reaction of cyanacetohydrazide with benzoyl chloride. The process begins with the preparation of cyanacetohydrazide, which is then treated with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous benzene at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-(2-cyanoacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanoacetyl)benzohydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: It can react with various amines to form hydrazones and other derivatives.
Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with N’-(2-cyanoacetyl)benzohydrazide include hydrazonoyl chlorides, alkyl cyanoacetates, and various amines. Reaction conditions often involve the use of solvents like ethanol and bases such as sodium ethoxide .
Major Products Formed
The major products formed from reactions involving N’-(2-cyanoacetyl)benzohydrazide include heterocyclic compounds, hydrazones, and substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
N’-(2-cyanoacetyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules with potential therapeutic applications.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N’-(2-cyanoacetyl)benzohydrazide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group and benzohydrazide moiety facilitate these reactions by providing reactive sites for interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N’-(2-cyanoacetyl)benzohydrazide
- N’-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide
- N-aryl or N-heteryl cyanoacetamides
Uniqueness
N’-(2-cyanoacetyl)benzohydrazide is unique due to its specific combination of a cyano group and a benzohydrazide moiety, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in forming heterocyclic structures and bioactive molecules .
Properties
IUPAC Name |
N'-(2-cyanoacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBARBASUPUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16501-75-0 |
Source
|
Record name | 2-CYANOACETIC N2-BENZOYLHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.